Gummiferin

Description

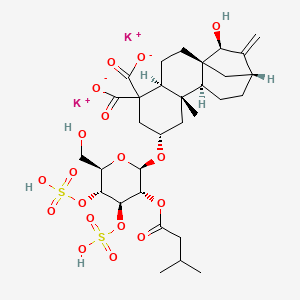

Structure

2D Structure

Properties

IUPAC Name |

dipotassium;(1R,4S,7S,9S,10S,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/t16-,17+,18-,19+,20+,22-,23+,24-,25+,26-,29+,30-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJGZZYAZUKPAD-WWJHHVHBSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)[O-])C(=O)[O-])C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)[O-])C(=O)[O-])[C@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44K2O18S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35988-42-2 (Parent) | |

| Record name | Dipotassium carboxyatractyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

847.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33286-30-5 | |

| Record name | Dipotassium carboxyatractyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium dihydrogen 15α-hydroxy-2β-[[2-O-isovaleryl-3,4-di-O-sulphonato-β-D-glucopyranosyl]oxy]kaur-16-ene-18,19-dioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Gummiferin's Mitochondrial Assault: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the intricate molecular mechanisms by which Gummiferin, a potent natural compound, exerts its influence on mitochondria, the powerhouses of the cell. Through a comprehensive review of existing literature, this document elucidates this compound's role in inducing mitochondrial dysfunction, leading to the activation of the intrinsic apoptotic pathway. This guide provides a granular view of the signaling cascades, quantitative effects, and the experimental methodologies used to unravel this process, serving as a critical resource for researchers in oncology and cellular biology.

Core Mechanism: A Multi-pronged Attack on Mitochondrial Integrity

This compound orchestrates a sophisticated and multi-faceted assault on mitochondrial function, culminating in programmed cell death. The primary mechanism involves the disruption of mitochondrial membrane potential, the generation of reactive oxygen species (ROS), and the modulation of the Bcl-2 family of proteins, which collectively trigger the caspase cascade.

A central event in this compound-induced apoptosis is the dissipation of the mitochondrial membrane potential (ΔΨm). This depolarization of the inner mitochondrial membrane is a critical early event that disrupts the organelle's ability to generate ATP and maintain its integrity. The loss of ΔΨm is often accompanied by a surge in the production of reactive oxygen species (ROS), highly reactive molecules that inflict oxidative damage on cellular components, including lipids, proteins, and DNA. This oxidative stress further compromises mitochondrial function and amplifies the apoptotic signal.

This compound's influence extends to the critical regulators of apoptosis, the Bcl-2 protein family. It has been shown to upregulate the expression of pro-apoptotic members like Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a pivotal determinant of cell fate, favoring the permeabilization of the outer mitochondrial membrane. The compromised outer membrane allows for the release of key pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This multi-protein complex then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which are the executioners of apoptosis. These effector caspases dismantle the cell by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Unveiling the Core Mechanism: A Technical Guide to Mitochondrial Inhibition by Atractylis gummifera Glycosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potent mitochondrial inhibitors derived from the Mediterranean thistle, Atractylis gummifera: Atractyloside (ATR) and Carboxyatractyloside (CATR). These toxic glycosides are invaluable tools in mitochondrial research and hold potential for therapeutic development, demanding a thorough understanding of their mechanisms of action. This document outlines their quantitative inhibitory effects, detailed experimental protocols for their assessment, and the intricate signaling pathways they trigger.

Quantitative Inhibition of Mitochondrial Respiration

ATR and CATR are highly specific and potent inhibitors of the mitochondrial Adenine Nucleotide Translocator (ANT), a critical protein in the inner mitochondrial membrane responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm. By binding to the ANT, these glycosides effectively halt the supply of ADP to the mitochondrial matrix, thereby inhibiting ATP synthesis and, consequently, cellular respiration. The inhibitory potency of these compounds has been quantified in various studies, with CATR demonstrating significantly higher affinity for the ANT than ATR.

| Compound | Parameter | Value | Target | System |

| Atractyloside (ATR) | IC50 | 53 µM | State 3 Mitochondrial Respiration | Isolated rat renal cortical mitochondria[1] |

| Carboxyatractyloside (CATR) | Ki | < 10 nM | Adenine Nucleotide Translocator (ANT) | Reconstituted rat heart mitochondria in liposomes[2] |

| Carboxyatractyloside (CATR) | EC50 | 32.5 ± 5.9 µM | ADP/ATP Exchange | Recombinant ANT1 in liposomes |

Experimental Protocols

Assessment of Adenine Nucleotide Translocator (ANT) Activity in Isolated Mitochondria

This protocol outlines a common method for measuring the activity of the ANT in isolated mitochondria by monitoring the exchange of externally added ADP for endogenous ATP.

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.4)

-

Substrates for respiratory chain (e.g., 5 mM glutamate and 5 mM malate)

-

ADP solution

-

Atractyloside or Carboxyatractyloside solutions of varying concentrations

-

Luciferin/luciferase-based ATP detection kit

-

Luminometer

Procedure:

-

Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

-

Resuspend the mitochondrial pellet in ice-cold respiration buffer and determine the protein concentration.

-

In a luminometer cuvette, add respiration buffer, mitochondrial suspension (typically 0.1-0.5 mg/mL), and respiratory substrates.

-

Incubate for a few minutes at the desired temperature (e.g., 30°C) to allow for the mitochondria to become energized.

-

To measure the baseline ATP level, add the luciferin/luciferase reagent.

-

Initiate the ADP/ATP exchange by adding a known concentration of ADP (e.g., 100 µM).

-

Monitor the increase in luminescence, which corresponds to the ATP exported from the mitochondria.

-

To determine the inhibitory effect of ATR or CATR, pre-incubate the mitochondria with varying concentrations of the inhibitor for a defined period before the addition of ADP.

-

Calculate the rate of ATP export and determine the IC50 value for the inhibitor.

Mitochondrial Permeability Transition Pore (MPTP) Opening Assay using Calcein-AM

This assay measures the opening of the MPTP, a downstream consequence of ANT inhibition, by monitoring the release of the fluorescent dye calcein from the mitochondrial matrix.

Materials:

-

Cultured cells

-

Calcein-AM (acetoxymethyl ester)

-

CoCl2 (cobalt chloride)

-

Ionomycin (positive control for MPTP opening)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry) and allow them to adhere.

-

Load the cells with Calcein-AM (typically 1 µM) by incubating in serum-free medium for 15-30 minutes at 37°C. Calcein-AM is membrane-permeant and is cleaved by intracellular esterases to the membrane-impermeant, fluorescent calcein.

-

Wash the cells with PBS to remove excess Calcein-AM.

-

Add CoCl2 (typically 1 mM) to the extracellular medium. CoCl2 quenches the fluorescence of calcein in the cytosol but cannot cross the inner mitochondrial membrane. Thus, only mitochondrial calcein fluorescence remains.

-

Acquire baseline fluorescence images or flow cytometry data.

-

Treat the cells with the desired concentration of Atractyloside or Carboxyatractyloside.

-

Monitor the decrease in mitochondrial fluorescence over time. A decrease in fluorescence indicates the opening of the MPTP and the influx of CoCl2 into the mitochondrial matrix, quenching the calcein fluorescence.

-

Ionomycin, a calcium ionophore that robustly induces MPTP opening, can be used as a positive control.

Signaling Pathways and Experimental Workflows

Atractyloside/Carboxyatractyloside-Induced Apoptotic Signaling Pathway

Inhibition of the Adenine Nucleotide Translocator (ANT) by Atractyloside (ATR) or Carboxyatractyloside (CATR) initiates a cascade of events culminating in apoptosis. The primary mechanism involves the disruption of mitochondrial ATP production, leading to a cellular energy crisis. This triggers the opening of the mitochondrial permeability transition pore (MPTP), a non-specific channel in the inner mitochondrial membrane. The sustained opening of the MPTP leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which cleave various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. The process is further regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax and Bak promoting cytochrome c release and anti-apoptotic members like Bcl-2 and Bcl-xL inhibiting it.

References

- 1. Inhibition of mitochondrial respiration and oxygen uptake in isolated rat renal tubular fragments by atractyloside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of carboxyatractylate and tight-binding inhibitor theory to determine the concentration of functional mitochondrial adenine nucleotide translocators in a reconstituted system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Toxic Principles of Atractylis gummifera Poisoning

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractylis gummifera, a thistle-like plant native to the Mediterranean region, is the source of potent mitochondrial toxins that have been responsible for numerous cases of severe and often fatal poisonings in both humans and livestock. The primary toxic agents are two structurally related diterpenoid glycosides: atractyloside (ATR) and carboxyatractyloside (CATR). These compounds exert their profound toxicity by specifically and potently inhibiting the mitochondrial adenine nucleotide translocase (ANT), a critical protein responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane. This inhibition leads to a rapid depletion of cellular ATP, triggering a cascade of events including mitochondrial dysfunction, oxidative stress, and ultimately, cell death, primarily affecting organs with high metabolic rates such as the liver and kidneys. This technical guide provides a comprehensive overview of the toxic principles of Atractylis gummifera poisoning, detailing the chemistry of its toxins, their mechanism of action, and the downstream cellular consequences. Furthermore, this guide includes a compilation of quantitative toxicological data and detailed experimental protocols for the study of these toxins, intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

The Toxic Principles: Atractyloside and Carboxyatractyloside

The toxicity of Atractylis gummifera is primarily attributed to two main compounds: atractyloside (ATR) and its more potent derivative, carboxyatractyloside (CATR), also known as gummiferin.[1][2] These toxins are concentrated in the rhizome of the plant.[3]

Chemical Structure:

Both ATR and CATR are diterpenoid glycosides.[4][5] They consist of a diterpene core, known as atractyligenin, linked to a modified glucose molecule. The key structural difference between the two lies in an additional carboxyl group on the atractyligenin moiety of CATR, which significantly enhances its toxicity.

Mechanism of Action: Inhibition of Adenine Nucleotide Translocase

The primary molecular target of both ATR and CATR is the adenine nucleotide translocase (ANT), an integral protein of the inner mitochondrial membrane. The ANT protein facilitates the vital exchange of ADP from the cytosol for ATP synthesized within the mitochondria, a process essential for cellular energy homeostasis.

ATR and CATR bind to the ANT protein from the cytosolic side, effectively locking it in a conformation that prevents the translocation of adenine nucleotides. ATR acts as a competitive inhibitor, while CATR is a more potent, non-competitive inhibitor. This blockade of the ADP/ATP exchange halts oxidative phosphorylation, leading to a rapid and severe depletion of cellular ATP.

The profound disruption of cellular energy metabolism triggers a series of downstream events, including:

-

Mitochondrial Permeability Transition (MPT): The depletion of ATP and the accumulation of mitochondrial calcium can lead to the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.

-

Apoptosis and Necrosis: The opening of the mPTP results in the dissipation of the mitochondrial membrane potential, the release of pro-apoptotic factors such as cytochrome c, and ultimately, the activation of caspase cascades leading to programmed cell death (apoptosis). At higher concentrations of the toxins, massive cellular ATP depletion can lead to necrotic cell death.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of atractyloside and carboxyatractyloside.

| Toxin | Animal Model | Route of Administration | LD50 | Citation |

| Atractyloside | Rat | Intraperitoneal (i.p.) | 143 mg/kg | |

| Carboxyatractyloside | Rat | Intraperitoneal (i.p.) | 2.9 mg/kg | |

| Atractyloside | Mouse | Oral | 115 ± 22.16 mg/kg | |

| Atractyloside | Rat | Subcutaneous (s.c.) | 155 mg/kg | |

| Atractyloside | Rabbit | Subcutaneous (s.c.) | 250 mg/kg | |

| Atractyloside | Guinea Pig | Intraperitoneal (i.p.) | 200 mg/kg | |

| Atractyloside | Dog | Intravenous (i.v.) | 15 mg/kg |

| Toxin | In Vitro Model | Parameter | Effective Concentration | Citation |

| Atractyloside | Pig kidney and liver slices | Enzyme leakage, GSH and ATP depletion | ≥200 µM | |

| Atractyloside | Pig kidney and liver slices | Inhibition of gluconeogenesis | ≥500 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Atractylis gummifera toxins.

Isolation and Purification of Atractyloside and Carboxyatractyloside

This protocol is adapted from a method for the extraction of these toxins from Atractylis gummifera rhizomes.

Materials:

-

Dried and powdered rhizomes of Atractylis gummifera

-

Methanol

-

Erlenmeyer flask

-

Aluminum foil

-

Shaker

-

Filter paper

-

Rotary evaporator

-

Ventilated oven

Procedure:

-

Mix 50 g of powdered A. gummifera rhizome with 500 ml of pure methanol in an Erlenmeyer flask.

-

Cover the flask with aluminum foil and shake at room temperature for 24 hours.

-

Filter the mixture using filter paper to recover the extract.

-

Remove the solvent from the filtrate by vacuum evaporation using a rotary evaporator at 40 °C.

-

Completely dry the crude extract in a ventilated oven at 40 °C.

-

The resulting crude extract can be further purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for the isolation of pure atractyloside and carboxyatractyloside.

Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol provides a framework for assessing the impact of atractyloside on mitochondrial function in cultured cells.

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium

-

Glucose, Pyruvate, Glutamine

-

Oligomycin, FCCP, Rotenone/Antimycin A (from a Seahorse XF Cell Mito Stress Test Kit)

-

Atractyloside (dissolved in an appropriate vehicle, e.g., water or DMSO)

-

Cultured cells (e.g., HepG2 human liver cancer cells)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Assay Medium Preparation: Prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.

-

Cell Plate Preparation: Remove the cell culture medium from the wells and wash twice with the prepared Seahorse XF assay medium. Finally, add the appropriate volume of assay medium to each well.

-

Compound Loading: Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A in the designated injection ports. Load atractyloside or vehicle control into the first injection port.

-

Seahorse XF Analyzer Assay: Calibrate the hydrated sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the compounds.

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the effects of atractyloside treatment to the vehicle control.

Cell Viability Assessment using the MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of atractyloside.

Materials:

-

Cultured cells (e.g., HepG2 cells)

-

96-well cell culture plates

-

Cell culture medium

-

Atractyloside

-

MTT solution (5 mg/ml in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of atractyloside for the desired exposure time (e.g., 24, 48 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Histopathological Analysis of Liver and Kidney Tissue

This protocol outlines the standard procedure for Hematoxylin and Eosin (H&E) staining of liver and kidney tissues from animals exposed to Atractylis gummifera toxins.

Materials:

-

Formalin-fixed, paraffin-embedded liver and kidney tissue sections on glass slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Harris's Hematoxylin solution

-

Acid alcohol (1% HCl in 70% ethanol)

-

Scott's tap water substitute or ammonia water

-

Eosin Y solution

-

Mounting medium

-

Coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Immerse in 100% ethanol (2 changes, 3 minutes each).

-

Immerse in 95% ethanol (2 minutes).

-

Immerse in 70% ethanol (2 minutes).

-

Rinse in running tap water.

-

-

Hematoxylin Staining:

-

Immerse in Harris's Hematoxylin for 5-15 minutes.

-

Rinse in running tap water.

-

Differentiate in 1% acid alcohol (a few quick dips).

-

Rinse in running tap water.

-

Blue in Scott's tap water substitute or ammonia water for 30-60 seconds.

-

Rinse in running tap water for 5 minutes.

-

-

Eosin Staining:

-

Immerse in Eosin Y solution for 1-3 minutes.

-

Rinse in running tap water.

-

-

Dehydration and Clearing:

-

Immerse in 95% ethanol (2 changes, 2 minutes each).

-

Immerse in 100% ethanol (2 changes, 2 minutes each).

-

Immerse in xylene (2 changes, 5 minutes each).

-

-

Mounting:

-

Apply a drop of mounting medium to the tissue section and place a coverslip.

-

-

Microscopic Examination:

-

Examine the stained sections under a light microscope for pathological changes such as necrosis, apoptosis, and inflammation.

-

Detection of Apoptosis using the TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections or fixed cells on slides

-

Proteinase K

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Stop/Wash Buffer

-

Converter-POD (or fluorescent label)

-

DAB substrate (for HRP) or mounting medium with DAPI (for fluorescence)

-

Counterstain (e.g., Methyl Green or Hematoxylin)

Procedure:

-

Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.

-

Permeabilization: Incubate slides with Proteinase K solution to retrieve antigenic sites.

-

TUNEL Reaction: Apply the TUNEL reaction mixture to the samples and incubate in a humidified chamber at 37°C.

-

Detection:

-

For colorimetric detection, incubate with Converter-POD followed by the DAB substrate to produce a brown precipitate in apoptotic cells.

-

For fluorescent detection, mount with a medium containing a fluorescent label compatible with the labeled dUTPs.

-

-

Counterstaining: Lightly counterstain the nuclei with a suitable stain to visualize the tissue morphology.

-

Microscopic Analysis: Analyze the slides under a microscope to identify and quantify TUNEL-positive (apoptotic) cells.

Analysis of Apoptotic Markers by Western Blot

This protocol allows for the detection of key proteins involved in the apoptotic pathway.

Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and incubate with ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities to determine changes in the expression and cleavage of apoptotic proteins.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Atractyloside toxicity signaling pathway.

Caption: Experimental workflow for studying A. gummifera toxins.

References

- 1. Atractyloside - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. The effect of atractyloside and carboxyatractyloside on adenine nucleotide translocation in mitochondria of Vigna sinensis (L.) Savi cv. seridó - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Gummiferin as an Inhibitor of Oxidative Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the inhibition of oxidative phosphorylation through the targeting of the Adenine Nucleotide Translocase (ANT). However, specific data and dedicated research on "gummiferin" as an inhibitor are scarce in currently accessible literature. This guide, therefore, outlines the core principles, mechanisms, and experimental protocols related to the inhibition of the Adenine Nucleotide Translocase (ANT), a well-established target for inhibitors of oxidative phosphorylation. The information presented herein uses well-characterized ANT inhibitors, such as Atractyloside and Bongkrekic Acid, as exemplars to describe the anticipated mechanism of action and effects of a putative ANT inhibitor like this compound.

Executive Summary

Mitochondrial oxidative phosphorylation (OXPHOS) is the primary source of cellular ATP and a critical process for cellular homeostasis. The Adenine Nucleotide Translocase (ANT), an integral protein of the inner mitochondrial membrane, is a key component of this process, responsible for the exchange of mitochondrial ATP for cytosolic ADP. Inhibition of ANT disrupts the cellular energy supply and can trigger programmed cell death, making it a target of interest for therapeutic development, particularly in oncology. This technical guide provides an in-depth overview of the role of ANT in oxidative phosphorylation and the consequences of its inhibition, using this compound as a putative inhibitor. We detail the mechanism of action, downstream cellular effects, and comprehensive experimental protocols for the characterization of such inhibitors.

Introduction to Oxidative Phosphorylation and the Role of the Adenine Nucleotide Translocase (ANT)

Oxidative phosphorylation is the metabolic pathway in which cells use a series of protein complexes embedded in the inner mitochondrial membrane, known as the electron transport chain (ETC), to generate ATP.[1] The ETC creates a proton gradient across the inner mitochondrial membrane, which drives ATP synthase to produce ATP.

The ANT is the most abundant protein in the inner mitochondrial membrane and plays a crucial role in linking the mitochondrial ATP production to the cellular energy demand. It facilitates the one-to-one exchange of ATP synthesized within the mitochondria for ADP from the cytosol.[2] This translocation is essential to provide the cytosol with energy and to supply the mitochondrial matrix with the substrate (ADP) for ATP synthase.[1]

There are four known isoforms of ANT in humans (ANT1-4), with tissue-specific expression patterns. The activity of ANT is tightly regulated and is crucial for maintaining the mitochondrial membrane potential and overall cellular bioenergetics.

Proposed Mechanism of Action: this compound as an ANT Inhibitor

Based on the initial classification of this compound as an inhibitor of adenine-nucleotide translocation, its mechanism of action is presumed to be the direct binding to the Adenine Nucleotide Translocase. ANT inhibitors are broadly categorized into two classes based on their mode of action:

-

Atractyloside (ATR) and Carboxyatractyloside (CATR): These inhibitors bind to the ANT from the cytosolic side, locking it in a "c-state" (cytoplasm-facing) conformation. This prevents ADP from entering the mitochondrial matrix.

-

Bongkrekic Acid (BKA): This inhibitor binds to the ANT from the mitochondrial matrix side, locking it in an "m-state" (matrix-facing) conformation. This traps ATP within the matrix and prevents its export.

The binding of these inhibitors is highly specific and of high affinity, making them potent disruptors of mitochondrial function. It is hypothesized that this compound belongs to one of these classes of ANT inhibitors.

Downstream Effects of ANT Inhibition

The inhibition of ANT by a compound like this compound would lead to a cascade of events that severely impact mitochondrial and cellular function:

-

Inhibition of Oxidative Phosphorylation: By blocking the supply of ADP to the mitochondrial matrix, ANT inhibition directly halts ATP synthesis by ATP synthase. This leads to a rapid depletion of cellular ATP levels.

-

Hyperpolarization of the Mitochondrial Membrane: The lack of ADP translocation and subsequent ATP synthesis leads to a buildup of the proton gradient across the inner mitochondrial membrane, resulting in hyperpolarization.

-

Increased Reactive Oxygen Species (ROS) Production: The hyperpolarized state of the mitochondria can enhance the production of reactive oxygen species by the electron transport chain, leading to oxidative stress.

-

Induction of the Mitochondrial Permeability Transition (MPT): ANT is a key component of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. The binding of certain ANT inhibitors, particularly those of the atractyloside type, can promote the opening of the mPTP.

-

Initiation of Apoptosis: The opening of the mPTP leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol. This initiates the intrinsic pathway of apoptosis.

Quantitative Data for ANT Inhibitors

Due to the lack of specific data for this compound, the following table summarizes typical quantitative data for well-characterized ANT inhibitors to provide a frame of reference for the expected potency.

| Inhibitor | Target | IC50 / Ki | Cell/System | Reference |

| Carboxyatractyloside | ANT | ~10 nM (Ki) | Isolated Mitochondria | |

| Atractyloside | ANT | ~1 µM (Ki) | Isolated Mitochondria | |

| Bongkrekic Acid | ANT | ~50 nM (Ki) | Isolated Mitochondria | |

| [2,2′-methanediylbis(4-nitrophenol)] | ANT4 | 1.4 µM (IC50) | Yeast mitochondria expressing human ANT4 |

Signaling Pathways Affected by ANT Inhibition

The primary signaling pathway activated by ANT inhibition is the intrinsic pathway of apoptosis . The sequence of events is initiated by mitochondrial dysfunction and culminates in the activation of caspases, the executioners of apoptosis.

References

Unveiling the Polysaccharide Fractions of Astragalus gummifer: A Technical Guide to their Discovery, Isolation, and Biological Significance

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the primary bioactive components derived from the gum exudate of Astragalus gummifer. This resource is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural polysaccharides. It has been determined through extensive research that the term "Gummiferin" is not a recognized scientific designation for a specific compound from this plant source. Therefore, this guide will focus on the well-characterized polysaccharide fractions of its gum exudate, known as gum tragacanth.

Gum tragacanth, a natural hydrocolloid, is a complex mixture of polysaccharides that has been utilized for centuries in traditional medicine and various industries.[1] It is primarily composed of two distinct fractions: a water-soluble component known as tragacanthin and a water-insoluble, swelling component called bassorin .[1][2] This guide details the methodologies for their separation and purification, summarizes their chemical and physical properties, and explores their known biological activities and associated signaling pathways.

Plant Source and Collection

The primary source of gum tragacanth is the shrub Astragalus gummifer, a member of the Fabaceae family native to the arid regions of the Middle East, particularly Iran.[3] The gum is a natural exudate from the stem and branches of the plant, often produced in response to injury.[1] Commercially, the yield is increased by making incisions in the bark.

Physicochemical and Compositional Data

Gum tragacanth is a complex anionic polysaccharide with a high molecular weight. Its composition can vary depending on the specific Astragalus species, geographical location, and collection time. The key components and their properties are summarized in the tables below.

| Parameter | Value | Reference |

| Bassorin Content | 60-70% | |

| Tragacanthin Content | 30-40% | |

| Moisture Content | 8.79 - 12.94 g/100g | |

| Protein Content | 1.65 - 2.59% | |

| Carbohydrate Content | 83.81 - 86.52% | |

| Predominant Minerals | Calcium, Potassium | |

| Table 1: General Composition of Gum Tragacanth from Astragalus spp. |

The monosaccharide composition of the polysaccharide fractions is a critical determinant of their biological activity.

| Monosaccharide Unit | Presence in Gum Tragacanth | Reference |

| D-Galacturonic acid | Present | |

| D-Galactose | Present | |

| L-Arabinose | Present | |

| D-Xylose | Present | |

| L-Fucose | Present | |

| L-Rhamnose | Present | |

| D-Glucose | Present | |

| Table 2: Monosaccharide Composition of Gum Tragacanth. |

Experimental Protocols: Isolation and Purification of Tragacanthin and Bassorin

The separation of tragacanthin and bassorin is primarily achieved through differential solubility in aqueous and alcohol-based solutions. The following is a detailed methodology compiled from established research.

Materials and Equipment

-

Crude gum tragacanth powder

-

Deionized water

-

Ethanol (95% or absolute)

-

Centrifuge

-

Magnetic stirrer and hot plate

-

Freeze-dryer (lyophilizer)

-

Filtration apparatus (e.g., cheesecloth, filter paper)

-

Beakers, flasks, and other standard laboratory glassware

Experimental Workflow

Detailed Methodological Steps

-

Dispersion and Hydration: A 1% (w/v) solution of crude gum tragacanth powder in deionized water is prepared. This suspension is stirred continuously for 24 hours at room temperature to ensure complete hydration of the soluble components.

-

Separation of Bassorin (Insoluble Fraction): The hydrated gum suspension is subjected to high-speed centrifugation (e.g., >12,000 x g for 30 minutes). The resulting pellet, which is the bassorin fraction, is collected. The supernatant contains the dissolved tragacanthin.

-

Purification of Bassorin: The bassorin pellet is washed multiple times with deionized water, with centrifugation after each wash, to remove any remaining soluble components. The purified bassorin is then freeze-dried to obtain a fine powder.

-

Isolation of Tragacanthin (Soluble Fraction): To the supernatant collected in step 2, 2.5 volumes of 95% ethanol are added to precipitate the tragacanthin. The mixture is incubated, typically on ice or at 4°C, for at least 15 minutes (overnight incubation can improve yield for smaller fragments).

-

Purification of Tragacanthin: The precipitated tragacanthin is collected by centrifugation (>12,000 x g for 30 minutes). The pellet is then washed with 70% ethanol and centrifuged again. The final pellet is air-dried or dried under vacuum to remove residual ethanol. The purified tragacanthin can be re-dissolved in deionized water and freeze-dried for long-term storage.

Biological Activities and Signaling Pathways

The polysaccharide fractions of Astragalus gummifer have demonstrated a range of biological activities, with emerging evidence on their influence on cellular signaling pathways.

Anti-Cancer and Chemosensitizing Effects

A significant finding is the ability of tragacanthin to act as a chemosensitizing agent in methotrexate-resistant acute lymphoblastic leukemia. It has been shown to down-regulate the expression of the MDR1 gene, which is responsible for multi-drug resistance.

Immunomodulatory Effects

Polysaccharides from various Astragalus species are well-known for their immunomodulatory properties. While specific studies on the fractions of A. gummifer are ongoing, it is highly probable that they share similar mechanisms of action. These polysaccharides can activate macrophages and other immune cells through pattern recognition receptors, leading to the activation of downstream signaling cascades such as NF-κB/MAPK and Notch pathways. This results in the production of cytokines and chemokines, thereby modulating the immune response.

Conclusion and Future Directions

The polysaccharide fractions of Astragalus gummifer, specifically tragacanthin and bassorin, represent promising natural biopolymers with significant therapeutic potential. The methodologies for their isolation are well-established, allowing for further investigation into their specific biological activities. The demonstrated ability of tragacanthin to modulate multi-drug resistance in cancer cells opens a new avenue for the development of adjuvant therapies. Furthermore, the inferred immunomodulatory effects suggest their potential application in infectious diseases and immunotherapy. Future research should focus on the detailed structural elucidation of these polysaccharides, the precise identification of their cellular receptors, and the comprehensive mapping of their downstream signaling pathways in various disease models. Such studies will be crucial for the rational design of novel therapeutics derived from this valuable natural resource.

References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 2. Gum Tragacanth (GT): A Versatile Biocompatible Material beyond Borders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of bassorin (derived from gum tragacanth) and halloysite nanotubes on physicochemical properties and the osteoconductivity of methylcellulose-based injectable hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Unraveling of Gummiferin: A Technical Guide to the Toxic Diterpenoid from Atractylis gummifera

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gummiferin, a name historically used in early literature, is now more commonly known as Carboxyatractyloside (CATR). It is a highly toxic diterpenoid glycoside and, along with its close analogue Atractyloside (ATR), is a primary toxic constituent of the Mediterranean thistle Atractylis gummifera L.[1][2][3][4]. Ingestion of this plant can lead to severe, often fatal, poisoning due to the potent inhibition of mitochondrial oxidative phosphorylation by these compounds[3]. This technical guide provides a detailed overview of the structural elucidation of this compound, compiling available quantitative data, experimental protocols, and logical workflows for researchers in natural product chemistry, toxicology, and drug development.

Physicochemical and Structural Data

The structural determination of this compound (Carboxyatractyloside) has been accomplished through a combination of chemical degradation, spectroscopic analysis, and X-ray crystallography. The molecule consists of a diterpenoid aglycone core, a glucose moiety, and sulfate groups.

Table 1: Physicochemical Properties of this compound (Carboxyatractyloside)

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₆O₁₈S₂ | |

| Molar Mass | 770.81 g/mol | |

| Exact Mass | 770.21255696 Da | |

| Common Synonyms | Carboxyatractyloside, CATR, this compound |

Spectroscopic Data

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Carboxyatractyloside)

| Structural Unit | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aglycone Moiety | ||

| Methyl Protons | 0.8 - 1.5 | 15 - 25 |

| Methylene & Methine Protons | 1.0 - 2.5 | 20 - 60 |

| Olefinic Protons | 4.5 - 5.5 | 100 - 150 |

| Carbons bearing Oxygen | 3.5 - 4.5 | 70 - 90 |

| Quaternary Carbons | - | 30 - 50 |

| Carboxylic Acid Carbons | - | 170 - 185 |

| Glucose Moiety | ||

| Anomeric Proton | 4.5 - 5.5 | 95 - 105 |

| Other Sugar Protons | 3.0 - 4.5 | 60 - 80 |

| Isovaleryl Group | ||

| Methyl Protons | 0.8 - 1.2 | 20 - 25 |

| Methine Proton | 2.0 - 2.5 | 40 - 50 |

| Methylene Protons | 2.0 - 2.5 | 40 - 50 |

| Carbonyl Carbon | - | 170 - 180 |

Note: These are estimated ranges and actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) has been crucial in determining the elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about its structure through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound (Carboxyatractyloside)

| Parameter | Value | Reference |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | |

| Parent Ion [M-H]⁻ | m/z 769.3 | |

| Major Fragment Ion | m/z 689.4 | |

| Plausible Fragmentations | ||

| Loss of SO₃ | -80 Da | |

| Loss of the isovaleryl group | -85 Da | |

| Cleavage of the glycosidic bond | ||

| Decarboxylation | -44 Da |

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and structural analysis of this compound from Atractylis gummifera. These are based on historical accounts and modern analytical techniques.

Isolation and Purification of this compound

The foundational work on the isolation of this compound was carried out by Vignais and colleagues in the early 1970s. The general procedure involves the following steps:

-

Extraction: Dried and powdered rhizomes of Atractylis gummifera are extracted with a polar solvent, typically a hydroalcoholic solution (e.g., 60% methanol).

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove non-polar compounds. This is often done using a sequence of solvents with increasing polarity.

-

Chromatography: The resulting polar fraction is further purified using chromatographic techniques. Historically, column chromatography with silica gel or alumina was employed. Modern methods would utilize reversed-phase high-performance liquid chromatography (HPLC) for higher resolution and purity.

-

Crystallization: The purified this compound can be crystallized from a suitable solvent system to yield a pure solid.

Structural Elucidation Methodologies

The definitive structure of this compound was established through a combination of the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the proton environment, including chemical shifts, coupling constants, and multiplicities. ¹³C NMR reveals the number and types of carbon atoms. 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate mass and elemental composition. Tandem MS (MS/MS) experiments are performed to induce fragmentation of the molecule, and the resulting fragment ions provide clues about the different structural motifs and their connectivity.

-

Chemical Degradation: Early structural studies often involved chemical degradation, such as hydrolysis, to break the molecule into smaller, more easily identifiable fragments (the aglycone, the sugar, and the isovaleric acid).

Signaling Pathways and Logical Relationships

The primary mechanism of toxicity of this compound is the inhibition of the mitochondrial Adenine Nucleotide Translocator (ANT), a key protein involved in cellular energy metabolism.

The logical workflow for the structural elucidation of this compound follows a systematic approach, integrating data from various analytical techniques.

References

- 1. This compound, an inhibitor of the adenine-nucleotide translocation. Study of its binding properties to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Atractylis gummifera L. poisoning: an ethnopharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

Gummiferin's Impact on the Adenine Nucleotide Translocator: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gummiferin, a potent natural compound, exerts a significant inhibitory effect on the adenine nucleotide translocator (ANT), a critical protein of the inner mitochondrial membrane. This technical guide provides an in-depth analysis of the molecular interactions between this compound and ANT, detailing the quantitative aspects of this inhibition and its downstream consequences on mitochondrial function and cellular signaling pathways. This document synthesizes foundational research with contemporary understanding of ANT's role in cellular bioenergetics and programmed cell death, offering detailed experimental protocols for the study of this interaction. The information presented herein is intended to support further research into the therapeutic and toxicological implications of ANT modulation by this compound and its analogs.

Introduction: The Adenine Nucleotide Translocator (ANT)

The adenine nucleotide translocator (ANT) is a pivotal component of the mitochondrial inner membrane, responsible for the vital exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[1][2] This process is fundamental to cellular energy homeostasis, directly linking mitochondrial ATP production to the cell's energy demands. Beyond its primary role in nucleotide transport, ANT is also implicated as a key player in the mitochondrial permeability transition pore (PTP), a non-specific channel whose prolonged opening can trigger apoptosis.[3][4][5] Given its central role in both cell life and death, ANT has become a significant target for pharmacological intervention.

This compound, also known as carboxyatractyloside, is a diterpenoid glycoside that has been identified as a highly potent and specific inhibitor of ANT. Unlike its analog atractyloside, the inhibitory effect of this compound is not readily reversed by an excess of adenine nucleotides, making it a powerful tool for studying ANT function. This guide will explore the detailed effects of this compound on ANT, from its binding kinetics to its influence on broader cellular pathways.

Quantitative Analysis of this compound-ANT Interaction

The interaction between this compound and the adenine nucleotide translocator is characterized by high affinity and potent inhibition of nucleotide transport. The following tables summarize the key quantitative data derived from foundational studies.

Table 1: Binding Affinity of this compound to the Adenine Nucleotide Translocator

| Parameter | Value | Species/Tissue | Reference |

| Dissociation Constant (Kd) | 5-10 nM | Rat Liver Mitochondria | |

| Binding Capacity | 1.5-2 mol/mol of cytochrome a | Rat Liver Mitochondria |

Table 2: Inhibitory Effect of this compound on ANT Activity

| Parameter | Value | Experimental System | Reference |

| Inhibition Type | Non-competitive | Rat Liver Mitochondria | |

| IC50 (50% Inhibitory Concentration) | ~1.4 µM (for ANT4) | Yeast mitochondria expressing human ANT4 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound's effects on ANT. The following sections outline key experimental protocols.

Isolation of Mitochondria from Rat Liver

This protocol describes the differential centrifugation method for obtaining a purified mitochondrial fraction.

Materials:

-

Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 0.5 mM EGTA

-

Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4)

-

Homogenizer: Glass-Teflon pestle

-

Centrifuge (refrigerated)

Procedure:

-

Excise the liver from a euthanized rat and place it in ice-cold Isolation Buffer I.

-

Mince the liver into small pieces and wash several times with Isolation Buffer I to remove excess blood.

-

Homogenize the tissue in 5-10 volumes of Isolation Buffer I with a loose-fitting Teflon pestle.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

-

Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II and determine the protein concentration.

Measurement of Adenine Nucleotide Transport

This protocol outlines a method to measure the uptake of radiolabeled ADP into isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Transport Buffer: 120 mM KCl, 20 mM MOPS, 5 mM KH2PO4, 1 mM EGTA, pH 7.2

-

[¹⁴C]-ADP

-

This compound (or other inhibitors)

-

Stop Solution (e.g., 10 µM carboxyatractyloside)

-

Scintillation counter

Procedure:

-

Pre-incubate isolated mitochondria (0.5-1.0 mg/mL) in Transport Buffer at the desired temperature.

-

Initiate the transport by adding [¹⁴C]-ADP to a final concentration of 10-100 µM.

-

To test the effect of this compound, pre-incubate the mitochondria with the desired concentration of the inhibitor for a specified time before adding the radiolabeled ADP.

-

At various time points, terminate the transport by adding an excess of the Stop Solution.

-

Rapidly separate the mitochondria from the incubation medium by centrifugation through a layer of silicone oil.

-

Measure the radioactivity in the mitochondrial pellet using a scintillation counter.

-

Calculate the rate of ADP uptake.

Signaling Pathways Affected by this compound

The inhibition of ANT by this compound has profound implications for cellular signaling, primarily through the induction of the mitochondrial permeability transition and subsequent apoptosis.

Induction of the Mitochondrial Permeability Transition Pore (PTP)

This compound, by binding to ANT, is thought to stabilize the "c" conformation of the transporter, which is a state that favors the opening of the PTP. The PTP is a high-conductance channel in the inner mitochondrial membrane, and its prolonged opening leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and osmotic swelling of the mitochondria.

Apoptotic Signaling Cascade

The opening of the PTP is a critical event in the intrinsic pathway of apoptosis. The rupture of the outer mitochondrial membrane, a consequence of mitochondrial swelling, leads to the release of pro-apoptotic factors from the intermembrane space into the cytosol. These factors include:

-

Cytochrome c: Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

-

Smac/DIABLO: This protein inhibits the inhibitors of apoptosis proteins (IAPs), thereby promoting caspase activity.

The activation of executioner caspases ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Conclusion

This compound is a powerful and specific inhibitor of the adenine nucleotide translocator, exerting its effects with high affinity. Its interaction with ANT not only disrupts cellular energy metabolism but also triggers the mitochondrial permeability transition, a key event in the intrinsic pathway of apoptosis. The detailed understanding of these mechanisms, supported by robust experimental protocols, is essential for leveraging the therapeutic potential of ANT inhibitors and for assessing the toxicological risks associated with compounds like this compound. Further research is warranted to explore the isoform-specific effects of this compound on the different ANT paralogs and to fully elucidate its potential in various disease contexts.

References

- 1. Adenine nucleotide transporters in organelles: novel genes and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of adenine nucleotide translocase 4 inhibitors by molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenine Nucleotide Translocase-1, a Component of the Permeability Transition Pore, Can Dominantly Induce Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Molecular Composition of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

early studies on Atractylis gummifera toxicity

An In-depth Technical Guide on the Early Studies of Atractylis gummifera Toxicity

Introduction

Atractylis gummifera, a thistle-like plant belonging to the Asteraceae family, is found throughout the Mediterranean region, particularly in North Africa and Southern Europe.[1] Historically, it has been used in traditional medicine for its purported diuretic, antipyretic, and emetic properties.[2] However, the plant is notoriously toxic, and cases of severe and often fatal poisonings have been documented since the mid-nineteenth century.[3] Accidental ingestion is common, especially among children, due to its resemblance to edible thistles or the use of its sweet root secretions as a chewing gum.[3][4] Early scientific investigations were driven by the frequent and severe clinical cases, which prompted researchers to identify the toxic principles, elucidate their mechanisms of action, and characterize the pathophysiology of intoxication. This guide provides a technical overview of these foundational studies, focusing on the core toxicological findings, experimental methodologies, and the initial understanding of the plant's potent toxicity.

Toxic Principles: Atractyloside and Carboxyatractyloside

Early research successfully isolated the primary toxic compounds from A. gummifera. These were identified as two closely related diterpenoid glycosides: atractyloside (ATR) and carboxyatractyloside (CATR). CATR, also historically referred to as gummiferin, is the 4-carboxylated precursor of ATR and is considered more toxic. These toxins are present throughout the plant, but the rhizome (root) is considered the most toxic part. Tissues with high metabolic rates, such as the liver and kidneys, are the primary targets of these compounds.

Core Mechanism of Toxicity: Inhibition of Mitochondrial Respiration

The toxicity of ATR and CATR stems from their potent and specific inhibition of a critical mitochondrial protein: the Adenine Nucleotide Translocator (ANT). The ANT is an integral protein of the inner mitochondrial membrane responsible for the vital exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) from the mitochondrial matrix.

This mechanism, elucidated in early biochemical studies, is as follows:

-

Binding to ANT: ATR and CATR bind with high affinity to the ANT protein.

-

Inhibition of Translocation: This binding physically blocks the transporter, halting the antiport of ADP and ATP.

-

Cessation of Oxidative Phosphorylation: The lack of ADP in the mitochondrial matrix starves the F1Fo-ATP synthase of its substrate, bringing oxidative phosphorylation to a standstill.

-

Energy Depletion and Cell Death: The cell is deprived of its primary energy source, ATP, leading to a rapid failure of energy-dependent processes, cellular dysfunction, and ultimately, necrotic cell death.

The plant's toxins were also found to interact with detoxification systems in the liver, with some early work suggesting an inhibition of cytochrome P450.

Early Experimental Toxicology

Early toxicological research relied on animal models to quantify the lethality of A. gummifera and to observe its pathological effects. These studies were crucial in establishing the dose-dependent nature of the toxicity and identifying the target organs.

Experimental Protocols

While methodologies varied, a general workflow can be synthesized from early reports. The primary focus was on preparing various forms of the plant's rhizome for administration to animal models, typically Wistar rats.

Plant Material Preparation:

-

Aqueous Extraction: A common early method involved creating an aqueous extract. For example, fresh or dried rhizome slices were immersed in distilled water and agitated for several hours at room temperature. The resulting solution was then administered.

-

Methanolic Extraction: Organic solvents were also used. Dried and powdered rhizome was subjected to maceration in methanol, followed by filtration and evaporation to yield a crude methanolic extract.

-

Powdered Rhizome: In some studies, the dried rhizome was simply ground into a fine powder and mixed with bait for oral administration.

Animal Studies (Acute Toxicity):

-

Animal Model: Wistar rats were a common choice for these studies.

-

Administration: The primary route of administration in early studies was oral gavage. Other studies have noted that the lethal dose varies with intraperitoneal or intravenous administration as well.

-

Dosage: Animals were typically divided into groups and administered graded doses of the extract or powder to determine the lethal dose (LD50/LD90).

-

Observation: Following administration, animals were observed for clinical signs of toxicity, such as reduced movement, tremors, respiratory distress, and mortality over a period of hours to days.

-

Pathology: Dead animals underwent necropsy, and organs such as the liver, kidneys, lungs, and intestines were collected for gross and histopathological examination.

Quantitative Toxicity Data

Early studies focused on determining the lethal dose of various preparations. The data clearly showed that the toxicity was significant and varied based on the preparation method. Drying the root, for instance, was found to substantially reduce its toxicity.

| Preparation | Animal Model | Route | LD50 (mg/kg BW) | LD90 (mg/kg BW) | Reference |

| Aqueous Extract (Fresh Rhizome) | Wistar Rat | Oral | 1000 | Not Reported | |

| Aqueous Extract (Dried Rhizome) | Wistar Rat | Oral | 5000 | Not Reported | |

| Rhizome Powder (Dried) | Male Wistar Rat | Oral | 471 | 513 | |

| Rhizome Powder (Dried) | Female Wistar Rat | Oral | 471 | 513 | |

| Methanolic Extract (Dried Rhizome) | Male Wistar Rat | Oral | 575 | 776 | |

| Methanolic Extract (Dried Rhizome) | Female Wistar Rat | Oral | 676 | Not Reported | |

| Aqueous Extract (Dried Rhizome) | Male Wistar Rat | Oral | 646 | Not Reported | |

| Aqueous Extract (Dried Rhizome) | Female Wistar Rat | Oral | 708 | Not Reported |

Pathological Findings

The clinical signs reported in early animal studies mirrored those seen in human poisonings, including headache, anxiety, vomiting, abdominal pain, and convulsions, often leading to liver and renal failure. Histopathological examinations consistently revealed severe damage to the liver and kidneys.

-

Hepatotoxicity: Liver biopsies and necropsies showed extensive hepatonecrosis (liver cell death), congestion, and hepatomegaly (enlarged liver).

-

Nephrotoxicity: Kidney damage was characterized by acute tubular necrosis, particularly of the proximal tubules, and increased kidney volume.

-

Other Organs: Pathological changes, including hemorrhage and congestion, were also observed in the lungs and small intestine.

Conclusion

The early toxicological studies of Atractylis gummifera were foundational in transforming the understanding of its poisoning from anecdotal case reports to a scientifically defined mechanism. Researchers successfully identified atractyloside and carboxyatractyloside as the causative agents and pinpointed their molecular target—the mitochondrial ADP/ATP translocator. Through systematic in vivo experiments, they quantified the plant's high lethality and characterized the severe hepato-renal damage it inflicts. This early body of work laid the critical groundwork for modern clinical diagnosis and continues to inform the development of potential therapeutic approaches for this potent phytotoxin.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of Gummiferin-Induced Mitochondrial Dysfunction

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gummiferin, a natural compound of interest, has potential therapeutic applications. However, understanding its safety profile, including its effects on mitochondrial function, is crucial. Mitochondrial dysfunction is implicated in various pathologies, and assessing the impact of novel compounds on mitochondria is a key step in drug development. These application notes provide a detailed guide to in vitro assays for evaluating this compound-induced mitochondrial dysfunction. The protocols outlined below cover key parameters of mitochondrial health, including mitochondrial membrane potential, ATP production, reactive oxygen species (ROS) generation, and oxygen consumption.

While direct studies on this compound's mitochondrial effects are emerging, the methodologies described are based on established in vitro assays widely used to characterize mitochondrial toxicants. For instance, compounds like Withaferin A, which shares some structural similarities with potential compounds of interest, have been shown to induce mitochondrial dysfunction through ROS production and alteration of the mitochondrial membrane potential.[1][2][3][4] Similarly, Salvianolic acid A has been studied for its effects on mitochondrial biogenesis and function.[5] The principles and protocols from these studies are adaptable for investigating this compound.

Key Parameters of Mitochondrial Function

A comprehensive assessment of mitochondrial dysfunction involves measuring several key parameters. The following table summarizes the main assays described in these notes:

| Parameter | Assay Principle | Key Reagents/Kits |

| Mitochondrial Membrane Potential (ΔΨm) | Use of cationic fluorescent dyes that accumulate in mitochondria in a membrane potential-dependent manner. Depolarization leads to a change in fluorescence. | JC-1, TMRE (Tetramethylrhodamine, Ethyl Ester) |

| ATP Production | Luciferase-based assay that measures ATP levels, which are indicative of cellular metabolic activity and mitochondrial function. | CellTiter-Glo® Luminescent Cell Viability Assay |

| Reactive Oxygen Species (ROS) Production | Use of cell-permeant probes that become fluorescent upon oxidation by ROS. | CellROX® Green/Orange/Deep Red Reagents |

| Oxygen Consumption Rate (OCR) | Real-time measurement of the rate at which cells consume oxygen, a direct indicator of mitochondrial respiration. | Seahorse XF Cell Mito Stress Test |

Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

The JC-1 assay is a widely used method to assess mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In cells with depolarized mitochondria, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

-

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Black clear-bottom 96-well plates

-

Fluorescence microplate reader or flow cytometer

-

Positive control (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)

Protocol for Plate Reader:

-

Cell Seeding: Seed cells in a 96-well black clear-bottom plate at an optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (CCCP, a mitochondrial uncoupler).

-

JC-1 Staining:

-

Prepare a 1X JC-1 staining solution in pre-warmed cell culture medium. The final concentration of JC-1 typically ranges from 1 to 10 µM.

-

Remove the culture medium from the wells and wash once with warm PBS.

-

Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

-

-

Washing:

-

Remove the staining solution and wash the cells twice with pre-warmed PBS or assay buffer.

-

-

Fluorescence Measurement:

-

Add pre-warmed PBS or culture medium to each well.

-

Measure fluorescence intensity using a microplate reader.

-

Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.

-

Green fluorescence (J-monomers): Excitation ~485 nm, Emission ~535 nm.

-

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in this compound-treated cells compared to the control indicates mitochondrial depolarization.

Protocol for Flow Cytometry:

-

Cell Preparation and Treatment: Grow cells in appropriate culture vessels and treat with this compound as described above.

-

Cell Harvesting: Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

-

JC-1 Staining:

-

Resuspend the cell pellet in pre-warmed medium containing JC-1 at a final concentration of 2 µM.

-

Incubate for 15-30 minutes at 37°C.

-

-

Washing: Wash the cells once with warm PBS.

-

Flow Cytometry Analysis:

-

Resuspend the cells in PBS.

-

Analyze the cells using a flow cytometer with 488 nm excitation.

-

Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

-

-

Data Analysis: Quantify the percentage of cells with high red fluorescence (healthy) versus high green fluorescence (depolarized).

Measurement of ATP Production using CellTiter-Glo® Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous method that quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels can signify mitochondrial dysfunction.

Materials:

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to adhere.

-

Compound Treatment: Treat cells with this compound for the desired duration.

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Measurement: Measure the luminescent signal using a luminometer.

-

Data Analysis: A decrease in luminescence in this compound-treated cells compared to the control indicates a reduction in ATP levels.

Measurement of Reactive Oxygen Species (ROS) Production using CellROX® Green Assay

CellROX® Green is a cell-permeant dye that is non-fluorescent in a reduced state and exhibits bright green fluorescence upon oxidation by ROS and subsequent binding to DNA. An increase in fluorescence indicates elevated ROS levels.

Materials:

-

CellROX® Green Reagent

-

Cell culture medium

-

PBS

-

Fluorescence microscope, microplate reader, or flow cytometer

-

Positive control (e.g., tert-butyl hydroperoxide - TBHP)

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as previously described. Include a positive control for ROS induction (e.g., TBHP).

-

CellROX® Green Staining:

-

Add CellROX® Green Reagent to the culture medium to a final concentration of 5 µM.

-

Incubate for 30 minutes at 37°C.

-

-

Washing: Wash the cells three times with PBS.

-

Fluorescence Detection:

-

Microscopy/Plate Reader: Acquire images or read fluorescence (Excitation ~485 nm, Emission ~520 nm).

-

Flow Cytometry: Harvest and resuspend cells in PBS for analysis.

-

-

Data Analysis: An increase in green fluorescence intensity in this compound-treated cells indicates an increase in ROS production.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test measures key parameters of mitochondrial respiration by monitoring the oxygen consumption rate (OCR) in real-time. This assay provides a comprehensive profile of mitochondrial function.

Materials:

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

-

Seahorse XF Analyzer

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

-

Assay Medium Preparation: Prepare XF assay medium supplemented with glucose, pyruvate, and glutamine, and warm to 37°C.

-

Cell Preparation:

-

Remove the growth medium from the cells and wash with the pre-warmed XF assay medium.

-

Add the final volume of pre-warmed XF assay medium to each well.

-

Incubate the plate in a non-CO2 37°C incubator for 45-60 minutes before the assay.

-

-

Compound Loading: Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A. Port A can be used for this compound injection if an acute effect is being measured.

-

Seahorse XF Assay:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Load the cell plate into the analyzer and start the assay.

-

The instrument will measure the basal OCR, and then sequentially inject the compounds to measure:

-

ATP-linked respiration: After Oligomycin injection.

-

Maximal respiration: After FCCP injection.

-

Non-mitochondrial respiration: After Rotenone/Antimycin A injection.

-

-

-

Data Analysis: The software calculates various parameters, including basal respiration, ATP production-linked OCR, maximal respiration, and spare respiratory capacity. A decrease in these parameters in this compound-treated cells would indicate mitochondrial dysfunction.